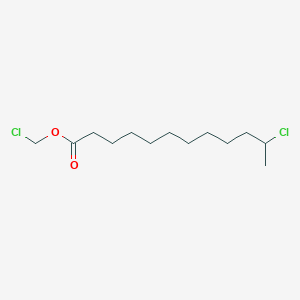

Chloromethyl 11-chlorododecanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

80419-07-4 |

|---|---|

Molecular Formula |

C13H24Cl2O2 |

Molecular Weight |

283.2 g/mol |

IUPAC Name |

chloromethyl 11-chlorododecanoate |

InChI |

InChI=1S/C13H24Cl2O2/c1-12(15)9-7-5-3-2-4-6-8-10-13(16)17-11-14/h12H,2-11H2,1H3 |

InChI Key |

SWJDHWAMRFKAJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCCCCC(=O)OCCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Chloromethyl Esters and Derivatives

Direct Esterification Pathways to Chloromethyl Esters

Direct esterification methods provide the most straightforward routes to chloromethyl esters. These pathways typically involve the formation of an ester linkage by reacting a carboxylic acid derivative with a source of the chloromethyl group.

One of the fundamental approaches to forming chloromethyl esters is through the nucleophilic acyl substitution mechanism. masterorganicchemistry.com In this method, a carboxylate salt, which is a more potent nucleophile than the corresponding carboxylic acid, attacks a suitable chloromethylating reagent. libretexts.org For the synthesis of Chloromethyl 11-chlorododecanoate, 11-chlorododecanoic acid would first be deprotonated with a non-nucleophilic base to form the 11-chlorododecanoate anion. This anion then reacts with a chloromethylating agent.

A common reagent for this purpose is chloromethyl chlorosulfate. phasetransfercatalysis.com This process is advantageous as it often avoids the formation of the highly carcinogenic by-product, bis(chloromethyl) ether. phasetransfercatalysis.com The reaction proceeds via an SN2 attack of the carboxylate oxygen on the chloromethylating agent, displacing a leaving group.

General Reaction Scheme: R-COO⁻ + ClCH₂-LG → R-COOCH₂Cl + LG⁻ (where LG = Leaving Group)

The choice of solvent and reaction conditions is crucial to ensure the solubility of the carboxylate salt and to facilitate the substitution reaction while minimizing side reactions.

A highly efficient and chemoselective method for synthesizing chloromethyl esters involves the direct reaction of a carboxylic acid chloride with a source of formaldehyde (B43269), such as paraformaldehyde or trioxane (B8601419). epa.gov This reaction is typically promoted by a Lewis acid catalyst. To synthesize this compound, one would start with 11-chlorododecanoyl chloride.

Various Lewis acids have been shown to effectively catalyze this transformation. For instance, zirconium tetrachloride (ZrCl₄) has been demonstrated as a practical and highly chemoselective promoter for this reaction, applicable to a wide variety of acid chlorides. epa.gov Other catalysts, such as ferric chloride (FeCl₃) or stannic chloride (SnCl₄), are also effective, particularly for the synthesis of chloromethyl esters of α,β-unsaturated carboxylic acids. google.com The reaction using zinc chloride as a catalyst has been reported to give poor yields. google.com

The reaction involves the activation of formaldehyde by the Lewis acid, followed by nucleophilic attack from the acid chloride.

Table 1: Catalysts for the Reaction of Acid Chlorides with Formaldehyde

| Catalyst | Formaldehyde Source | Substrate Scope | Reference |

|---|---|---|---|

| Zirconium tetrachloride (ZrCl₄) | Trioxane or Paraformaldehyde | Broad range of acid chlorides | epa.gov |

| Ferric chloride (FeCl₃) | Formaldehyde or Formaldehyde Donor | α,β-unsaturated carboxylic acid chlorides | google.com |

Advanced Approaches to Chloromethyl Ester Synthesis

Advanced methodologies offer alternative routes that can provide enhanced reactivity, milder reaction conditions, or access to precursors that are otherwise difficult to synthesize.

Halogen exchange reactions can be employed to enhance the reactivity of the alkylating agent. google.com While not a direct synthesis of the chloromethyl ester, this principle can be applied to create more reactive intermediates. For example, a chloromethyl ester can be converted to an iodomethyl ester via the Finkelstein reaction, reacting it with an iodide salt like sodium iodide (NaI) in a suitable solvent such as acetone. Iodomethyl esters are significantly more reactive towards nucleophiles than their chloromethyl counterparts due to iodide being a better leaving group.

This enhanced reactivity is valuable in subsequent synthetic steps where the ester is used to alkylate a substrate. The pursuit of new halogen-metal exchange reactions remains a key objective to improve reactivity and functional group compatibility. nih.gov

Bromochloromethane (CH₂BrCl) serves as a useful C1 building block for the synthesis of chloromethyl esters. researchgate.net The difference in reactivity between bromine and chlorine is exploited in this protocol. Bromine is a better leaving group than chlorine, allowing for selective nucleophilic substitution.

In this method, the carboxylate salt of 11-chlorododecanoic acid would be reacted with bromochloromethane. The carboxylate anion preferentially displaces the bromide ion, leaving the chloride atom attached to the methyl group, thus forming the desired this compound. This approach provides a direct and clean method for the chloromethylation of carboxylic acids.

Reaction Scheme: R-COO⁻ + BrCH₂Cl → R-COOCH₂Cl + Br⁻

This reaction is often carried out in a polar aprotic solvent to facilitate the SN2 mechanism.

A rapid, efficient, and scalable method for generating chloromethyl esters involves the reaction of acetals with acid halides, catalyzed by zinc(II) salts. organic-chemistry.orgorgsyn.org This method is particularly noteworthy for its speed and high yield, often proceeding to completion within hours at room temperature with very low catalyst loading (e.g., 0.01 mol%). organic-chemistry.orgnih.gov

For the synthesis of this compound, 11-chlorododecanoyl chloride would be reacted with an acetal, such as dimethoxymethane (B151124) (methylal), in the presence of a catalytic amount of a zinc(II) salt. A range of zinc salts, including zinc triflate (Zn(OTf)₂), zinc bromide (ZnBr₂), and zinc acetate (B1210297) (Zn(OAc)₂), are effective catalysts. orgsyn.org

The reaction generates the chloromethyl ester and a methyl ester as a byproduct. The resulting solution containing the chloromethyl ester can often be used directly in subsequent reactions without purification, which is advantageous as it minimizes handling of potentially carcinogenic haloalkyl ethers. organic-chemistry.orgresearchgate.net

Table 2: Zinc(II) Catalysts for Acetal and Acid Halide Reaction

| Catalyst (0.01 mol%) | Acid Halide Source | Acetal | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Zn(OTf)₂ | Acetyl Chloride | Dimethoxymethane | 1-4 hours | Near-quantitative | orgsyn.org |

| ZnBr₂ | Acetyl Chloride | Dimethoxymethane | 1-4 hours | Near-quantitative | orgsyn.org |

| Zn(OAc)₂ | Acetyl Chloride | Dimethoxymethane | 1-4 hours | Near-quantitative | orgsyn.org |

This catalytic approach represents a significant improvement over other methods due to its operational simplicity, speed, and generality. organic-chemistry.org

Reaction Mechanisms and Reactivity Profiles of Chloromethyl Esters

Mechanistic Investigations of Nucleophilic Displacements at the Chloromethyl Center

The chloromethyl group (-CH₂Cl) is a key feature of these esters, rendering the adjacent carbon susceptible to nucleophilic attack. This reactivity is central to the synthetic utility of this class of compounds.

Nucleophilic substitution at the chloromethyl carbon predominantly follows a bimolecular (Sₙ2) pathway. libretexts.orgyoutube.com In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon atom, and the leaving group (in this case, the chloride ion) departs simultaneously. libretexts.org This process occurs in a single, concerted step, leading to an inversion of stereochemistry at the carbon center if it is chiral. libretexts.org

The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate (the chloromethyl ester) and the incoming nucleophile. youtube.comyoutube.com The rate law for this bimolecular reaction can be expressed as:

Rate = k[R-COOCH₂Cl][Nu⁻]

Where:

[R-COOCH₂Cl] is the concentration of the chloromethyl ester.

[Nu⁻] is the concentration of the nucleophile.

k is the second-order rate constant. youtube.com

Several factors influence the kinetics of the Sₙ2 reaction at the chloromethyl center:

Nucleophile Strength: The rate of reaction is directly proportional to the strength of the nucleophile. libretexts.org Stronger nucleophiles will lead to a faster reaction.

Leaving Group Ability: The chloride ion is a good leaving group, facilitating the Sₙ2 displacement. libretexts.org

Solvent: Polar aprotic solvents are generally preferred for Sₙ2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating and deactivating the nucleophilic anion. libretexts.org Protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity. libretexts.org

| Factor | Influence on Sₙ2 Reaction Rate |

| Substrate Structure | Less steric hindrance increases the rate. |

| Nucleophile | Stronger nucleophiles increase the rate. |

| Leaving Group | Better leaving groups increase the rate. |

| Solvent | Polar aprotic solvents are preferred over polar protic solvents. |

This table provides a general overview of factors affecting Sₙ2 reactions. libretexts.org

Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. For chloromethyl esters, this typically involves hydrolysis (with water) or methanolysis (with methanol). Studies on related compounds like isobutyl chloroformate show that solvolysis can proceed through a combination of mechanisms, including an ionization (Sₙ1-like) pathway and an addition-elimination pathway, depending on the solvent's properties. nih.govresearchgate.net

In the context of Chloromethyl 11-chlorododecanoate, hydrolysis would lead to the formation of 11-chlorododecanoic acid and formaldehyde (B43269), while methanolysis would yield methyl 11-chlorododecanoate and formaldehyde. The mechanism for the solvolysis of chloromethyl esters in aqueous mixtures can be complex. For instance, the hydrolysis of chloromethyl dichloroacetate (B87207) in 2-butoxyethanol-water mixtures shows temperature-dependent changes in the heat capacity of activation, suggesting a complex interplay of solvent-solute interactions. researchgate.net

Reactivity of the Ester Carbonyl Group in Chloromethyl Esters

The ester carbonyl group is another reactive site in chloromethyl esters. It can undergo nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.org However, the reactivity of the chloromethyl group often dominates, especially with strong nucleophiles under Sₙ2 conditions.

The general order of reactivity for carboxylic acid derivatives towards nucleophilic attack is: Acid Chlorides > Anhydrides > Esters > Amides

This trend is influenced by the stability of the leaving group and the resonance stabilization of the carbonyl group. stackexchange.com In the case of chloromethyl esters, the leaving group for an acyl substitution would be the chloromethoxy group (-OCH₂Cl).

Reactions at the ester carbonyl are typically promoted by acidic or basic conditions.

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating attack by a weak nucleophile like water. libretexts.org

Base-promoted hydrolysis (Saponification): A strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that then expels the alkoxide leaving group. libretexts.org

It is important to note that under basic conditions, competition between nucleophilic attack at the carbonyl carbon and Sₙ2 displacement at the chloromethyl carbon can occur.

Intramolecular Reactions and Rearrangements involving Chloromethyl Esters

Intramolecular reactions can occur when a molecule contains two reactive functional groups that can interact with each other. In the case of chloromethyl esters, the ester group or other parts of the molecule could potentially act as an internal nucleophile, leading to cyclization or rearrangement.

For example, research on related organosilicon compounds, such as chloromethylpentamethyldisilane, has demonstrated intramolecular rearrangements. acs.org While not directly analogous to this compound, these studies highlight the potential for intramolecular processes in molecules containing a chloromethyl group. A possible intramolecular reaction for a compound like this compound could involve the carbonyl oxygen attacking the chloromethyl carbon in an intramolecular Sₙ2 reaction, which would lead to the formation of a cyclic intermediate. However, the likelihood of such a reaction would depend on the chain length and conformational flexibility of the molecule.

Catalytic Activation and Modulation of Chloromethyl Ester Reactivity

The reactivity of chloromethyl esters can be enhanced and controlled through the use of catalysts.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). iosrjournals.orgcrdeepjournal.org This methodology is particularly relevant to the synthesis of chloromethyl esters and their subsequent reactions. phasetransfercatalysis.com

In the context of synthesizing chloromethyl esters, PTC can be used for the esterification of a carboxylic acid with a chloromethylating agent. phasetransfercatalysis.comacs.org The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a carboxylate anion from the aqueous or solid phase into the organic phase, where it can react with the chloromethylating agent. iosrjournals.orgcrdeepjournal.org

PTC offers several advantages for such reactions:

Increased reaction rates: By bringing the reactants together, the catalyst overcomes the phase barrier. crdeepjournal.org

Milder reaction conditions: Reactions can often be carried out at lower temperatures. phasetransfer.com

Use of inexpensive reagents: It allows for the use of inorganic bases and salts. iosrjournals.org

Simplified workup: The catalyst can often be separated and recycled. researchgate.net

The chloromethylation of aromatic hydrocarbons, a related reaction for producing chloromethylated compounds, has been extensively studied under PTC conditions. iosrjournals.orgphasetransfer.comresearchgate.netphasetransfercatalysis.com These studies demonstrate the effectiveness of catalysts like quaternary ammonium salts and polyethylene (B3416737) glycols (PEGs) in promoting the reaction. iosrjournals.orgresearchgate.net For instance, the chloromethylation of m-xylene (B151644) using quaternary ammonium salts as phase-transfer catalysts has been shown to give high yields of the desired products. iosrjournals.org

| Catalyst Type | Example | Application in Chloromethylation | Reference |

| Quaternary Ammonium Salts | Hexadecyl trimethyl ammonium bromide | Chloromethylation of anthracene | phasetransfercatalysis.com |

| C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻ | Chloromethylation of m-xylene | iosrjournals.org | |

| Polyethylene Glycols (PEGs) | PEG-800 | Chloromethylation of aromatic hydrocarbons | researchgate.net |

This table showcases various catalysts used in PTC for chloromethylation reactions.

Lewis Acid Catalysis in Ester Formation and Transformation

Lewis acid catalysis plays a pivotal role in the synthesis and subsequent reactions of chloromethyl esters, including the specialized compound this compound. These catalysts function by activating electrophiles, thereby facilitating nucleophilic attack and enabling reactions that might otherwise be kinetically unfavorable. The application of Lewis acids is crucial in both the formation of the chloromethyl ester moiety and in its later transformations.

The synthesis of chloromethyl esters can be efficiently achieved through the reaction of an appropriate acid chloride with a source of formaldehyde, such as paraformaldehyde or trioxane (B8601419), in the presence of a Lewis acid catalyst. For a compound like this compound, this would involve the reaction of 11-chlorododecanoyl chloride with formaldehyde. The Lewis acid, typically a metal halide, coordinates to the carbonyl oxygen of the acid chloride, increasing its electrophilicity and making it more susceptible to attack by formaldehyde.

A variety of Lewis acids have been demonstrated to be effective for this type of transformation. Zirconium tetrachloride (ZrCl₄) has been shown to be a highly chemoselective catalyst for the preparation of chloromethyl esters from acid chlorides and trioxane or paraformaldehyde. researchgate.net This method is applicable to a wide range of acid chlorides, suggesting its potential utility in the synthesis of this compound. researchgate.net

Similarly, zinc(II) salts are known to catalyze the formation of haloalkyl ethers from acetals and acid halides with high efficiency. organic-chemistry.org While this specific reaction pathway differs slightly from the direct use of formaldehyde, it underscores the broad utility of Lewis acids in activating substrates for the formation of the critical chloromethyl group. organic-chemistry.org The general mechanism involves the Lewis acid activating the electrophilic partner, facilitating the key bond-forming step.

The esterification of long-chain carboxylic acids, such as 11-chlorododecanoic acid, can also be effectively catalyzed by Lewis acids. For instance, a deep eutectic solvent composed of choline (B1196258) chloride and zinc chloride (ZnCl₂), a Lewis acid, has proven to be an effective catalytic medium for the esterification of long-chain aliphatic carboxylic acids. researchgate.net This highlights the role of Lewis acids in overcoming the challenges often associated with the reactivity of long-chain aliphatic compounds. researchgate.net

Beyond the initial formation, Lewis acids are also instrumental in the transformation of chloromethyl esters. The chloromethyl group is a reactive functional group that can participate in a variety of subsequent reactions. Lewis acids can activate the chloromethyl ester for nucleophilic substitution reactions, where the chlorine atom is displaced by another nucleophile. This reactivity is central to the utility of chloromethyl esters as intermediates in organic synthesis.

The general principle of Lewis acid catalysis involves the coordination of the Lewis acid to a Lewis basic site in the substrate, typically an oxygen or halogen atom. organic-chemistry.org This coordination polarizes the bond, making the adjacent carbon atom more electrophilic and thus more reactive towards nucleophiles. In the case of this compound, a Lewis acid could coordinate to either the ester carbonyl oxygen or the chlorine atom of the chloromethyl group, activating the molecule for different types of transformations.

The choice of Lewis acid can significantly influence the outcome of the reaction, affecting both the reaction rate and selectivity. Common Lewis acids employed in organic synthesis include halides of aluminum (AlCl₃), iron (FeCl₃), zinc (ZnCl₂), and tin (SnCl₄), as well as metal triflates like copper(II) triflate (Cu(OTf)₂). organic-chemistry.org The catalytic activity is dependent on the strength of the Lewis acid and its ability to coordinate with the substrate without promoting undesired side reactions.

Interactive Data Table: Lewis Acids in Ester Formation

| Lewis Acid Catalyst | Substrates | Reaction Type | Typical Conditions | Yield | Reference |

| Zirconium tetrachloride (ZrCl₄) | Acid chlorides, Trioxane/Paraformaldehyde | Chloromethyl ester synthesis | Dichloromethane, Room Temp | High | researchgate.net |

| Zinc(II) salts (e.g., ZnCl₂) | Acetals, Acid halides | Haloalkyl ether synthesis | Neat or in solvent, 1-4 h | Near-quantitative | organic-chemistry.org |

| Choline chloride·2ZnCl₂ | Long-chain carboxylic acids, Alcohols | Esterification | Biphasic, 70-100 °C | High | researchgate.net |

| Copper(II) triflate (Cu(OTf)₂) | Alcohols, Acetic anhydride | Acylation | Dichloromethane, Mild conditions | High | organic-chemistry.org |

| Magnesium perchlorate (B79767) (Mg(ClO₄)₂) | Carboxylic acids, Dialkyl dicarbonates | Decarboxylative esterification | Dichloromethane, Room Temp | Near-quantitative | organic-chemistry.org |

Interactive Data Table: Reactivity of Chloromethyl Esters with Lewis Acids

| Substrate | Lewis Acid | Nucleophile/Reagent | Transformation | Significance |

| General Chloromethyl Ester | AlCl₃, FeCl₃, etc. | Aromatic compounds | Friedel-Crafts Alkylation | Formation of C-C bonds |

| General Chloromethyl Ester | Various | Halide exchange | Halogen exchange | Introduction of other halogens |

| General Chloromethyl Ester | Alcohols, Phenols | Etherification | Formation of ether linkage | Synthesis of protected alcohols |

| General Chloromethyl Ester | Carboxylates | Acylation | Formation of anhydrides | Synthesis of mixed anhydrides |

Strategic Applications of Chloromethyl Esters in Chemical Design and Development

Utilization as Versatile Synthons and Building Blocks in Organic Synthesis

Chloromethyl esters are recognized as highly versatile reagents in organic synthesis due to the presence of the reactive chloromethyl group. This functionality allows for a variety of chemical transformations, making them valuable synthons for constructing complex molecules.

Introduction of Functional Moieties into Target Molecules

A significant application of chloromethyl esters is the introduction of specific functional groups into a target molecule. The ester and the chloro functionalities of Chloromethyl 11-chlorododecanoate offer two distinct points for chemical modification. The chloromethyl group, in particular, can be displaced by a wide range of nucleophiles, such as amines, thiols, and carboxylates, thereby appending new functional moieties onto the dodecanoate (B1226587) backbone. This strategy is crucial for tailoring the physical, chemical, and biological properties of molecules.

Role in Prodrug Design and Delivery Systems

The development of prodrugs is a critical strategy in pharmaceutical sciences to enhance the delivery and efficacy of therapeutic agents. researchgate.netnih.govnumberanalytics.com Ester-based prodrugs are a prominent class, and the structural attributes of chloromethyl esters make them suitable candidates for such applications. scirp.orgscirp.org

Ester and Diester Prodrug Strategies

Ester prodrugs are designed to mask polar functional groups of a parent drug, thereby improving its lipophilicity and ability to cross biological membranes. nih.govresearchgate.net Once inside the body, esterases can cleave the ester bond, releasing the active drug. scirp.org this compound, with its ester linkage, could theoretically be part of a prodrug strategy. The long alkyl chain of the dodecanoate moiety would significantly increase the lipophilicity of a conjugated drug. In a diester prodrug approach, a dicarboxylic drug could be linked to two molecules of an alcohol, or a diol drug could be linked to two molecules of a carboxylic acid, potentially involving a structure analogous to this compound to modulate drug release and distribution. researchgate.net

Amino Acid and Dipeptide Conjugates as Carrier Systems

To enhance drug targeting and uptake, amino acids and dipeptides are often conjugated to drugs. researchgate.netnih.gov These conjugates can leverage specific amino acid or peptide transporters in the body to facilitate drug delivery. nih.gov The chloromethyl group of a compound like this compound could serve as a reactive handle to attach an amino acid or a dipeptide. This would result in a conjugate where the lipophilic dodecanoate chain and the carrier moiety could collectively influence the pharmacokinetic profile of the attached drug.

Applications in Polymer Chemistry and Material Science

The reactivity of the chloromethyl group also extends to the field of polymer chemistry and material science. This functional group can be used to modify existing polymers or to act as a monomer in polymerization reactions.

For instance, the chloromethyl group can be introduced onto a polymer backbone, and subsequent reactions with various nucleophiles can lead to the synthesis of functionalized polymers with tailored properties. While there is no specific literature on the use of this compound in this context, polymers containing chloromethyl groups are known to be versatile precursors for materials with applications in areas such as ion exchange resins and specialty coatings. google.comacs.org

Polymerizable Monomers for Advanced Materials

The presence of the reactive chloromethyl group allows this compound to function as a monomer in various polymerization reactions. The chloromethyl ester can participate in reactions to form new covalent bonds, leading to the creation of polymer chains. The long dodecanoate chain would impart flexibility and hydrophobicity to the resulting polymer, while the terminal chloro group on the chain offers a site for further post-polymerization modification.

For instance, this monomer could be used to create specialty polyesters or other polymers where a long, functionalized aliphatic side chain is desired. The properties of such polymers would be highly dependent on the co-monomers used and the polymerization conditions. The incorporation of this monomer could be used to tailor properties such as:

Glass Transition Temperature (Tg): The long, flexible C11 chain would likely lower the Tg, resulting in a more elastomeric material.

Hydrophobicity: The aliphatic nature of the monomer would increase the water-repellency of the resulting polymer.

Functionalization: The terminal chloro group provides a handle for further chemical reactions, allowing for the creation of graft polymers or the attachment of specific functional moieties.

Chemical Modification of Polymeric Structures

Beyond its use as a primary monomer, this compound is well-suited for the chemical modification of existing polymers. Polymers with nucleophilic functional groups, such as hydroxyl or amine groups (e.g., polyvinyl alcohol, chitosan), can be modified by reacting them with the chloromethyl ester. This process, known as polymer grafting, would attach the 11-chlorododecanoate side chain to the polymer backbone.

This modification can dramatically alter the properties of the parent polymer:

Increased Hydrophobicity: Grafting the long alkyl chain onto a hydrophilic polymer would increase its hydrophobicity, which could be useful for creating water-resistant coatings or materials with altered solubility.

Plasticization: The introduction of the flexible C12 side chains can act as an internal plasticizer, making a rigid polymer more flexible and reducing its brittleness.

Compatibilization: The grafted chains could improve the compatibility between different polymer phases in a polymer blend.

Employment in Protecting Group Chemistry for Hydroxyl Functions

The hydroxyl group is highly reactive and often needs to be "protected" during a multi-step chemical synthesis to prevent it from undergoing unwanted reactions. libretexts.orgmasterorganicchemistry.com Ethers and esters are common protecting groups for alcohols. libretexts.org The chloromethyl ester group, while reactive, can be used to form an acyloxymethyl ether with an alcohol, effectively masking its reactivity.

The general strategy involves reacting the alcohol with this compound under basic conditions. This forms a new ether linkage that is stable to a range of chemical conditions. masterorganicchemistry.comresearchgate.net The key advantage of any protecting group is that it can be removed under specific conditions to regenerate the original hydroxyl group once its protection is no longer needed. uchicago.edulibretexts.org For acyloxymethyl ethers, deprotection is typically achieved under conditions that hydrolyze the ester linkage.

While simple ethers are often difficult to cleave, the acyloxymethyl linkage provides a more readily cleavable option. libretexts.orgmasterorganicchemistry.com The choice of this particular protecting group would be strategic if the long, chlorinated alkyl chain imparts desirable solubility properties to the protected intermediate, facilitating its purification.

Development of Enzyme Inhibitors and Biologically Active Compounds

The chloromethyl group is a known reactive "warhead" in the design of irreversible enzyme inhibitors, particularly for cysteine and serine proteases. nih.govku.edu This reactivity has been exploited in the development of various biologically active compounds.

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. nih.govnih.gov In the context of this compound, the key structural features for SAR analysis would be the chloromethyl ester "warhead" and the long 11-chlorododecanoyl chain.

The chloromethyl ester acts as an electrophilic trap. An amino acid residue in the active site of an enzyme, such as the cysteine thiol or serine hydroxyl group, can act as a nucleophile, attacking the carbon of the chloromethyl group and displacing the chloride ion. This forms a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.

The long lipid chain would play a significant role in the molecule's interaction with the enzyme. It could:

Influence Binding Affinity: The hydrophobic chain could interact with hydrophobic pockets within or near the enzyme's active site, increasing the inhibitor's affinity and potency.

Determine Selectivity: The length and functionality of the alkyl chain could be tailored to fit the specific topology of a target enzyme, thereby increasing selectivity for that enzyme over others. nih.govnih.gov

Affect Physicochemical Properties: The chain would influence the molecule's solubility and ability to cross cell membranes, which are critical factors for its biological activity.

By synthesizing and testing analogues of this compound with varying chain lengths and different substituents, researchers could build a detailed SAR profile to design more potent and selective inhibitors. nih.gov

Design of Selective Protease Inactivators

Proteases are enzymes that cleave peptide bonds in proteins and are involved in a vast array of physiological and pathological processes. ku.edu The design of selective protease inhibitors is a major goal in drug discovery. nih.govnih.govmdpi.com The structure of this compound makes it an interesting candidate scaffold for this purpose.

The chloromethyl ester group serves as the covalent inactivator. The selectivity of the inhibitor would be largely determined by the 11-chlorododecanoate portion of the molecule. This "recognition element" directs the inhibitor to the desired protease. For an inhibitor to be effective, its recognition element must mimic the natural substrate of the target protease, allowing it to bind with high affinity to the active site. Once bound, the chloromethyl "warhead" is positioned to react with a key active site residue, leading to inactivation. nih.govnih.gov

The design process for a selective inactivator based on this scaffold would involve:

Identifying the Target Protease: Determining the protease implicated in a specific disease.

Analyzing the Substrate Specificity: Understanding the types of amino acid sequences the protease prefers to cleave.

Modifying the Recognition Element: Synthesizing analogues of this compound where the long chain is modified to mimic the preferred substrate of the target protease. This could involve changing the length, introducing branching, or adding other functional groups.

Testing for Potency and Selectivity: Evaluating the synthesized compounds against the target protease and a panel of other proteases to ensure selective inhibition. nih.govnih.gov

This approach allows for the creation of highly specific inhibitors that can target a single protease out of the hundreds present in the human body, potentially leading to more effective therapies with fewer side effects. mdpi.com

Computational Chemistry and Theoretical Modeling of Chloromethyl Esters

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic properties and reactivity of molecules like Chloromethyl 11-chlorododecanoate.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations could provide insights into its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting reactivity. For instance, DFT studies on other organic esters have been used to understand reaction mechanisms, such as the ring-opening of α-chloroglycidic esters. google.com Similar studies on diorganotin(IV) complexes have used DFT to analyze bonding characteristics and infer coordination based on computed bond lengths. nih.gov

Theoretical calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. For this compound, this could involve modeling its hydrolysis or its reaction with biological nucleophiles. By calculating the energy barriers for different potential pathways, researchers can predict the most likely reaction mechanisms. For example, the synthesis of other chloromethyl esters has been optimized by understanding and suppressing competing reaction pathways. nih.gov

Quantitative Structure-Reactivity/Activity Relationships (QSAR/QRAR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QRAR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. For a series of related chloromethyl esters, a QSAR model could be developed to predict properties like toxicity or binding affinity based on descriptors derived from their molecular structure. These descriptors can be calculated using computational methods and may include parameters related to hydrophobicity, electronic properties, and molecular shape. Such models are valuable for prioritizing compounds for further experimental testing.

In Silico Screening and Design of Novel Chloromethyl Esters

In silico (computer-based) screening allows for the rapid evaluation of large virtual libraries of compounds for their potential activity against a biological target. Based on an understanding of the structure-activity relationships of chloromethyl esters, new derivatives could be designed and their properties predicted computationally before any synthesis is attempted. This approach, which often combines QSAR, molecular docking, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, accelerates the discovery of new molecules with desired properties.

Analytical Methodologies for Comprehensive Characterization of Chloromethyl Esters

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of chloromethyl 11-chlorododecanoate, providing insights into its atomic composition and functional group arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the hydrogen (¹H) and carbon (¹³C) frameworks. In the ¹H NMR spectrum of a related compound, chloromethyl methyl ether, the characteristic protons of the chloromethyl group (Cl-CH₂-O) are readily identifiable. chemicalbook.com Similarly, for this compound, the protons of the chloromethyl group would produce a distinct signal. Additional key signals would correspond to the protons on the carbon alpha to the carbonyl group and the proton on the carbon bearing the chlorine atom within the dodecanoate (B1226587) chain.

The ¹³C NMR spectrum offers complementary information by detecting the chemical environments of the individual carbon atoms. For this compound, this would include unique resonances for the carbonyl carbon, the carbon of the chloromethyl group, the carbon atom to which the chlorine is attached on the fatty acid chain, and the various methylene (B1212753) carbons that constitute the backbone of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| Cl-C H₂-O | 5.7 - 5.8 | 70 - 80 |

| C =O | - | 170 - 175 |

| α-C H₂ | 2.3 - 2.5 | 30 - 35 |

| C H₂ (chain) | 1.2 - 1.7 | 20 - 30 |

| C H-Cl | 3.5 - 3.7 | 60 - 65 |

Note: Actual chemical shifts may vary based on the solvent and specific experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester functional group, typically appearing in the 1735-1750 cm⁻¹ region. Another significant absorption would be the C-O stretching vibration of the ester linkage. The presence of the carbon-chlorine (C-Cl) bonds would be confirmed by characteristic absorption bands in the fingerprint region of the spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester) | Stretch | 1100 - 1300 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation patterns. For this compound, the mass spectrum would display a molecular ion peak corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), this molecular ion peak would be accompanied by a characteristic isotopic pattern.

Electron ionization mass spectrometry data is available for the closely related compound, chloromethyl 10-chlorododecanoate, in the NIST Mass Spectrometry Data Center Collection. nist.govnist.gov This data provides a reference for the expected fragmentation patterns. High-resolution mass spectrometry (HRMS) would enable the determination of the precise elemental composition. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Fast Atom Bombardment (FAB)-MS are particularly valuable for the analysis of such molecules, as they are "soft" ionization techniques that minimize fragmentation and preserve the molecular ion.

Chromatographic Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of this compound from potential impurities and for the accurate determination of its purity.

Gas chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds. This compound can be separated from other components in a mixture based on its boiling point and its interactions with the stationary phase of the GC column. The retention time, which is the time taken for the compound to pass through the column, serves as a key identifier.

The coupling of GC with mass spectrometry (GC-MS) provides a powerful two-dimensional analytical tool. As individual components elute from the GC column, they are introduced into the mass spectrometer, which generates a mass spectrum for each component, enabling definitive identification. A GC-MS detection method has been developed for the related compound chloromethyl methyl ether, demonstrating good sensitivity and linearity. google.com This suggests that a similar approach would be effective for the analysis of this compound.

High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-performance liquid chromatography (UPLC), are versatile techniques for the separation, quantification, and purification of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. This would involve a nonpolar stationary phase and a polar mobile phase. A UV detector would be suitable for detecting the compound as it elutes from the column, owing to the UV absorbance of the ester functional group. The purity of the sample can be accurately determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. UPLC offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and enhanced sensitivity.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Chloromethyl methyl ether |

| Chloromethyl 10-chlorododecanoate |

| Chlorine |

Kinetic Studies and Reaction Monitoring Techniques

Kinetic studies are essential for elucidating the reaction mechanisms and rates of formation or degradation of chloromethyl esters. These studies often involve monitoring the concentration of reactants and products over time under controlled conditions.

Several techniques are instrumental in monitoring these reactions. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a powerful tool for separating and quantifying volatile compounds like chloromethyl esters and their reaction components. nih.gov For instance, studies on the reactions of similar chloroesters have utilized GC-MS to identify and quantify reaction products, providing insights into the atmospheric chemical mechanisms. conicet.gov.arrsc.orgrsc.org

Fourier-transform infrared spectroscopy (FTIR) is another valuable technique for real-time reaction monitoring. conicet.gov.arrsc.orgrsc.org It allows for the identification of functional groups and the tracking of changes in their concentrations as the reaction progresses. For example, the disappearance of the acid chloride peak and the appearance of the ester peak can be monitored to determine reaction kinetics.

High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile chloromethyl esters or when derivatization is necessary. americanpharmaceuticalreview.com However, care must be taken with solvent selection, as protic solvents can react with the analyte. americanpharmaceuticalreview.com

Research Findings:

A hypothetical kinetic study of the esterification reaction to form this compound could involve monitoring the depletion of 11-chlorododecanoyl chloride and the formation of the chloromethyl ester. The data could be presented as follows:

Table 1: Hypothetical Reaction Monitoring Data for the Synthesis of this compound

| Time (minutes) | Concentration of 11-chlorododecanoyl chloride (mol/L) | Concentration of this compound (mol/L) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

| 60 | 0.40 | 0.60 |

Elemental Analysis and Microanalysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It provides the mass percentages of the constituent elements, which can be compared with the theoretical values calculated from the proposed chemical formula.

For this compound (C₁₃H₂₄Cl₂O₂), the theoretical elemental composition would be:

Carbon (C): 55.13%

Hydrogen (H): 8.54%

Chlorine (Cl): 25.03%

Oxygen (O): 11.30%

The analysis is typically performed using combustion analysis for carbon and hydrogen, and other specific methods for halogens and oxygen. The results of elemental analysis are crucial for confirming the identity and purity of a newly synthesized batch of this compound.

Research Findings:

In the synthesis of various organic compounds, including esters, elemental analysis is a standard procedure for characterization. For example, in the synthesis of naphthalene-based polythiomethacrylate esters, elemental analysis was used to confirm the composition of the synthesized monomers. mdpi.com The found percentages of carbon and hydrogen were compared with the calculated values to validate the chemical structure. mdpi.com This highlights the routine and critical nature of this technique in synthetic chemistry.

A typical report for the elemental analysis of a synthesized batch of this compound would look like this:

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical Percentage | Found Percentage |

|---|---|---|

| Carbon (C) | 55.13% | 55.09% |

| Hydrogen (H) | 8.54% | 8.59% |

| Chlorine (Cl) | 25.03% | 24.95% |

The close agreement between the theoretical and found percentages would provide strong evidence for the successful synthesis and purity of this compound.

Q & A

Q. What are the recommended methodologies for synthesizing Chloromethyl 11-chlorododecanoate, and what safety precautions are critical during synthesis?

Synthesis typically involves esterification of 11-chlorododecanoic acid with chloromethylating agents like chloromethyl chloroformate. Key steps include:

- Reaction Setup : Conduct reactions under inert atmosphere (N₂/Ar) to prevent moisture ingress, which may hydrolyze intermediates .

- Temperature Control : Maintain temperatures below 40°C to avoid decomposition of reactive intermediates like chloromethyl chloroformate .

- Safety : Use corrosion-resistant equipment (e.g., glass-lined reactors) and grounded containers to mitigate static discharge risks. PPE (gloves, goggles, respirators) is mandatory due to lachrymatory and carcinogenic hazards .

Q. How should researchers characterize this compound, and what analytical techniques are most effective?

Prioritize the following techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage and chlorine substitution patterns.

- FT-IR : Validate carbonyl (C=O, ~1740 cm⁻¹) and C-Cl (~600 cm⁻¹) bonds.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- Purity Assessment : Use HPLC with UV detection (λ = 210–230 nm) to quantify impurities .

Q. What are the essential safety protocols for handling and storing this compound?

- Storage : Keep in airtight, corrosion-resistant containers at 2–8°C, away from ignition sources and metals .

- Ventilation : Use fume hoods with >100 ft/min airflow to prevent vapor accumulation .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers evaluate the thermal stability of this compound under varying experimental conditions?

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >150°C for similar esters).

- Differential Scanning Calorimetry (DSC) : Identify exothermic peaks indicating decomposition pathways.

- Accelerated Aging Studies : Store samples at 40°C/75% RH for 4–8 weeks and monitor degradation via HPLC .

Q. What mechanistic insights are critical for understanding the reactivity of this compound in nucleophilic substitution reactions?

- Kinetic Studies : Track reaction rates with nucleophiles (e.g., amines) under varying pH and solvent polarity. Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states.

- Isotopic Labeling : Use ¹⁸O-labeled water to confirm hydrolysis mechanisms (e.g., acyl-oxygen vs. alkyl-oxygen cleavage) .

Q. How should researchers address contradictory data in experimental results, such as inconsistent yields or unexpected byproducts?

- Methodology Audit : Verify reagent purity, stoichiometry, and reaction conditions (e.g., trace moisture levels).

- Byproduct Identification : Employ GC-MS or LC-MS to detect halogenated side products from incomplete esterification or hydrolysis .

- Reproducibility Tests : Replicate experiments with controlled variables (e.g., anhydrous solvents, inert atmosphere) .

Q. What are the primary degradation pathways of this compound in aqueous environments, and how can they be mitigated?

- Hydrolysis : Dominant pathway in basic conditions (pH >8), yielding 11-chlorododecanoic acid and chloromethanol.

- Mitigation Strategies : Add stabilizers (e.g., radical scavengers) or store in acidic buffers (pH 4–6) to slow degradation .

Q. What methodologies are recommended for identifying trace impurities in this compound batches?

Q. How can researchers assess the biological activity of this compound, particularly its cytotoxicity or carcinogenic potential?

Q. What environmental impact studies are relevant for this compound, and how should ecotoxicity be evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.